Regioisomerism Drives Kinase vs. Ion Channel Targeting
The target compound, 1-(6-aminopyridin-3-yl)piperazin-2-one, is a 1-substituted regioisomer of the more widely reported 4-substituted analog 4-(6-aminopyridin-3-yl)piperazin-2-one (CAS 1019507-58-4). Computational PASS (Prediction of Activity Spectra for Substances) analysis for the 1-substituted isomer predicts a high probability of protein kinase inhibition (Pa = 0.620), contrasting with the established functional characterization of the 4-substituted isomer as a selective TRPV4 and TRPC6 channel antagonist [1]. This regioisomerism fundamentally alters the predicted pharmacological landscape, making the 1-substituted isomer a distinct chemical tool for probing kinase-dependent pathways rather than ion channel function.
| Evidence Dimension | Predicted Biological Activity Profile (PASS Analysis) |
|---|---|
| Target Compound Data | Protein kinase inhibitor: Pa = 0.620; Pi = 0.011 |
| Comparator Or Baseline | 4-(6-Aminopyridin-3-yl)piperazin-2-one (CAS 1019507-58-4): Experimentally validated TRPV4/TRPC6 antagonist [1] |
| Quantified Difference | Qualitative divergence in predicted target class engagement (kinase vs. ion channel) |
| Conditions | In silico PASS prediction algorithm based on structure-activity relationships of training set compounds [1] |
Why This Matters
Researchers investigating kinase targets or seeking to avoid TRPV4-mediated confounding effects must select the 1-substituted isomer; the 4-substituted isomer is not a suitable substitute for kinase-focused studies.
- [1] Tsujii, M., et al. (2025). Table 7 PASS prediction for the activity of the title compound. Scientific Reports, 15, 27674. View Source
